Product packaging for N-cycloheptylbenzenesulfonamide(Cat. No.:)

N-cycloheptylbenzenesulfonamide

Cat. No.: B404879
M. Wt: 253.36g/mol
InChI Key: PPHCJRAYYJQXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptylbenzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. The benzenesulfonamide core is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. This compound features a cycloheptyl moiety, a structural characteristic shared with other investigated sulfonamides such as 2,4-dichloro-N-cycloheptylbenzenesulfonamide and 2,5-dibromo-N-cycloheptylbenzenesulfonamide . As a class, benzenesulfonamide derivatives have demonstrated a wide spectrum of biological activities in research settings. These include serving as inhibitors of the Hypoxia-Inducible Factor (HIF-1) pathway, a key target for the development of novel cancer therapeutics . Furthermore, structurally similar sulfonamides have been reported to exhibit potent antimicrobial effects against various pathogens, including E. coli , S. aureus , and P. aeruginosa , as well as significant anti-inflammatory and antioxidant activities . The mechanism of action for benzenesulfonamides is often target-specific; for instance, in the context of HIF-1 inhibition, they are designed to disrupt protein-protein interactions within the transcription complex, thereby blocking the expression of genes essential for tumor survival in hypoxic conditions . The presence of the sulfonamide group allows for critical hydrogen bonding with enzyme active sites, making this class of compounds a versatile starting point for the development of enzyme inhibitors and novel therapeutic agents. Researchers value this compound for its potential utility in developing new chemical probes and lead compounds for ongoing studies in oncology, infectious diseases, and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B404879 N-cycloheptylbenzenesulfonamide

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36g/mol

IUPAC Name

N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C13H19NO2S/c15-17(16,13-10-6-3-7-11-13)14-12-8-4-1-2-5-9-12/h3,6-7,10-12,14H,1-2,4-5,8-9H2

InChI Key

PPHCJRAYYJQXOO-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Cycloheptylbenzenesulfonamide and Its Analogues

Conventional Synthetic Routes to N-cycloheptylbenzenesulfonamide

Traditional methods for forming the sulfonamide bond in this compound typically rely on the reaction between an amine and a sulfonyl derivative.

The most direct and conventional approach to synthesizing this compound is through the sulfonylation of cycloheptylamine (B1194755) or its salts. archive.org This reaction involves treating the primary amine with a suitable benzenesulfonylating agent. The nitrogen atom of the cycloheptylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl group, leading to the formation of the S-N bond characteristic of sulfonamides. A general procedure involves dissolving the amine precursor and reacting it with the sulfonylating agent, often in the presence of a base to neutralize the acidic byproduct. google.com

From the perspective of the other reactant, the synthesis is an amidation reaction utilizing a benzenesulfonyl halide. Benzenesulfonyl chloride is the most common reagent for this purpose. wikipedia.org It is a viscous, colorless oil that readily reacts with primary and secondary amines to yield the corresponding sulfonamides. wikipedia.org The reaction with cycloheptylamine is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) (in what is known as the Schotten-Baumann reaction) or a tertiary amine like pyridine (B92270) in an inert solvent. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. chemistry-chemists.com

The general reaction is as follows:

C₆H₅SO₂Cl + C₇H₁₃NH₂ + Base → C₆H₅SO₂NHC₇H₁₃ + Base·HCl

This method is reliable and widely used for preparing a vast array of sulfonamides. evitachem.com For instance, a synthesis described in the literature involves stirring the amine with benzenesulfonyl chloride, followed by workup and purification by silica (B1680970) gel chromatography to afford the final product. google.com

Beyond the classical reaction of an amine with a sulfonyl chloride, several other strategies have been developed for the formation of sulfonamides, which are applicable to the synthesis of this compound.

One-Pot Synthesis from Carboxylic Acids: A novel strategy allows for the synthesis of sulfonamides from the same starting materials as traditional amide couplings: carboxylic acids and amines. nih.gov This method uses a copper ligand-to-metal charge transfer (LMCT) process to convert an aromatic acid into a sulfonyl chloride in situ, which then reacts with an amine in the same pot to form the sulfonamide. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts can be used to couple aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinate can be converted in a one-pot process to the sulfonamide by reacting it with an amine in the presence of an oxidant like sodium hypochlorite (B82951) (bleach). organic-chemistry.org

Electrochemical Synthesis: An electrochemical approach involves the oxidative coupling of thiols and amines. acs.orgtue.nl This method can engage a wide variety of structurally and electronically diverse amines and thiols to form sulfonamides. acs.orgtue.nl For example, cyclohexylamine (B46788) has been successfully coupled with various thiophenols using this technique. tue.nl

Sulfur-Phenolate Exchange: The reaction of amines with 4-nitrophenyl benzylsulfonate at room temperature provides a viable alternative route to sulfonamides. organic-chemistry.org This method has been shown to be effective for a wide range of amines, including linear and cyclic aliphatic amines. organic-chemistry.org

Development of Novel and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This trend is reflected in the newer protocols for sulfonamide synthesis, which often employ catalysis and adhere to the principles of green chemistry.

Catalysis offers significant advantages by enabling reactions under milder conditions, with greater efficiency and selectivity. Several catalytic systems have been developed for sulfonamide synthesis.

Copper-Catalyzed Reactions: Copper catalysis is a powerful tool for C-N bond formation. beilstein-journals.org Copper catalysts can be used for the oxidative amidation of aldehydes with amines using an oxidant like tert-butyl hydroperoxide to form amides, a reaction type that can be extended to sulfonamides. organic-chemistry.org Copper(I) iodide in combination with an N-heterocyclic carbene (NHC) ligand has been shown to catalyze the oxidative amidation of aldehydes with amines. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: As mentioned, palladium catalysts are effective for creating sulfonamides from aryl halides. organic-chemistry.org More complex molecules can also be synthesized using palladium-catalyzed cross-coupling reactions where a functional group, such as a bromine atom on the benzenesulfonamide (B165840) moiety, is displaced. evitachem.com

Metal-Free Photoredox Catalysis: A metal-free, environmentally friendly approach utilizes a photoredox catalyst like eosin (B541160) Y for the sulfonylation of phenylhydrazines with thiols. organic-chemistry.org

Below is a table summarizing various catalytic approaches applicable to sulfonamide synthesis.

Catalyst SystemSubstrate TypesReaction TypeKey Features
Copper(I)/NHCAldehydes, AminesOxidative AmidationUses economical and abundant reagents. organic-chemistry.org
CopperAromatic Acids, AminesDecarboxylative Sulfonylation/AmidationOne-pot synthesis from common starting materials. nih.gov
Palladium/DABSOAryl Iodides, AminesSulfonylative CouplingUses a solid SO₂ surrogate. organic-chemistry.org
Eosin Y (Photocatalyst)Phenylhydrazines, ThiolsMetal-Free SulfonylationEnvironmentally friendly, uses a green solvent system. organic-chemistry.org
Zirconium(IV) ChlorideCarboxylic Acids, AminesDirect AmidationCatalytic method that avoids stoichiometric coupling reagents. diva-portal.org

Green chemistry is a philosophical approach that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. pjoes.comresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and safer production methods. imist.ma

Waste Prevention and Atom Economy: One-pot syntheses and catalytic methods contribute significantly to waste prevention by reducing the number of steps and the need for purification of intermediates. nih.govorganic-chemistry.org Methods with high atom economy, which maximize the incorporation of all materials used in the process into the final product, are preferred. alfa-chemistry.com

Safer Solvents and Auxiliaries: Many traditional amidation reactions use hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk Green chemistry promotes the use of safer alternatives such as water, ethanol, ionic liquids, or supercritical fluids like CO₂. imist.maorientjchem.org For example, a metal-free photoredox-catalyzed sulfonylation has been developed that uses a mixture of acetonitrile (B52724) and water as a green solvent. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. imist.ma Electrochemical methods and photoredox catalysis can be more energy-efficient than reactions requiring high temperatures. acs.orgtue.nl The use of 4-nitrophenyl benzylsulfonate enables sulfonamide synthesis at room temperature. organic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling more efficient and selective reactions. alfa-chemistry.commdpi.com

The table below highlights how green chemistry principles can be applied to sulfonamide synthesis.

Green Chemistry PrincipleApplication in Sulfonamide SynthesisExample
Prevention One-pot reactions reduce waste from multiple workups and purifications.One-pot conversion of aromatic acids to sulfonamides using a copper catalyst. nih.gov
Atom Economy Designing syntheses to maximize the incorporation of reactant atoms into the final product.Direct catalytic amidation avoids the use of coupling agents that are not incorporated into the product. diva-portal.org
Safer Solvents Replacing hazardous solvents with environmentally benign alternatives.A photoredox-catalyzed reaction using a MeCN:H₂O solvent system. organic-chemistry.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Synthesis using 4-nitrophenyl benzylsulfonate proceeds at room temperature. organic-chemistry.org
Catalysis Using small amounts of catalysts instead of stoichiometric reagents.Zirconium-catalyzed direct amidation of carboxylic acids. diva-portal.org
Use of Renewable Feedstocks Sourcing starting materials from renewable sources.Using carbohydrates as a C1 synthon for N-formylation of amines. organic-chemistry.org

Solid-Phase Synthesis Methodologies for this compound Scaffolds

The synthesis of this compound and its analogues can be efficiently adapted to solid-phase synthesis (SPS), a technique that allows for the rapid generation of compound libraries by anchoring a starting material to a solid support and performing sequential reactions. nih.govresearchgate.net This methodology offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts are simply washed away. researchgate.net

A common strategy for the solid-phase synthesis of a sulfonamide library, applicable to this compound, involves immobilizing a sulfonyl chloride moiety onto a suitable resin. For instance, a polystyrene-based resin functionalized with a sulfonyl chloride group can serve as the solid support. researchgate.net This activated resin is then treated with a solution containing the desired amine, in this case, cycloheptylamine. The amine displaces the chloride on the sulfonyl group, forming the sulfonamide bond while the molecule remains tethered to the solid support. Subsequent cleavage from the resin releases the final product.

Alternatively, a "safety-catch" linker approach can be employed. acs.org In this method, an alkanesulfonamide linker is acylated and, following a series of synthetic steps, activated to allow for nucleophilic cleavage, which releases the final compound. acs.org The choice of resin and linker is critical and depends on the specific reaction conditions and the desired cleavage strategy. For example, 2-chlorotrityl chloride (2-CTC) resin is often used as it allows for mild cleavage conditions, preserving sensitive functional groups. diva-portal.org

The versatility of SPS allows for the creation of diverse sulfonamide libraries by using a variety of amines in the coupling step. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov

Interactive Table: Resins for Solid-Phase Sulfonamide Synthesis
Resin TypeDescriptionTypical Linker/Functional GroupCleavage ConditionsReference
Merrifield ResinA common support based on chloromethylated polystyrene.Chloromethyl group for attaching carboxylic acids or other nucleophiles.Harsh conditions, typically strong acids like HF or TFMSA. soton.ac.uksoton.ac.uk
Wang ResinA polystyrene resin with a 4-hydroxymethylphenoxymethyl linker.p-Alkoxybenzyl alcohol linker.Moderately acidic conditions (e.g., 50-95% TFA in DCM). diva-portal.org
2-Chlorotrityl Chloride (2-CTC) ResinAn acid-sensitive resin that allows for very mild cleavage.Trityl chloride linker.Very mild acids (e.g., 1-5% TFA in DCM) or acetic acid. Protects against racemization. diva-portal.org
Rink Amide ResinUsed for the synthesis of C-terminal amides.Fmoc-protected amino linker.Acidic conditions (e.g., TFA) to release the amide product. diva-portal.org
Sulfonamide "Safety-Catch" LinkerAn alkanesulfonamide linker on a polystyrene support.N-acylsulfonamide.Two-step: Activation (e.g., with iodoacetonitrile) followed by nucleophilic displacement. acs.org

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound typically proceeds via the nucleophilic substitution reaction between benzenesulfonyl chloride and cycloheptylamine. A base is often used to neutralize the hydrochloric acid byproduct. Understanding the detailed mechanism, including the kinetics and transition states, is crucial for optimizing reaction conditions.

Kinetic Studies of this compound Formation Pathways

Kinetic analysis of the sulfonamide-forming reaction provides quantitative insight into the reaction rates and the influence of various parameters. Such studies are commonly performed using techniques like stopped-flow spectrophotometry, which allows for the monitoring of rapid reactions by mixing the reagents and observing the change in absorbance of a species over a very short timescale, often in milliseconds. rsc.orgwilliams.edudntb.gov.ua

Kinetic studies would also investigate the effect of solvent polarity, temperature, and the presence of a base. The data from temperature-dependent studies can be used to construct an Arrhenius plot to determine the activation energy (Ea) of the reaction, providing deeper insight into the energy barrier of the process. researchgate.net Such kinetic profiling is essential for process optimization and scale-up. mdpi.com

Interactive Table: Parameters for Kinetic Study of this compound Formation
ParameterMethod of InvestigationExpected OutcomeReference
Reaction OrderVarying the initial concentration of one reactant while keeping others constant (Method of Initial Rates).Determination of the exponents in the rate law: Rate = k[Amine]^x[Sulfonyl Chloride]^y. rsc.org
Rate Constant (k)Calculated from the rate law once the reaction orders are known. Measured using stopped-flow spectroscopy.A quantitative measure of the reaction speed under specific conditions. williams.edudntb.gov.ua
Effect of TemperatureConducting the reaction at various temperatures (e.g., 288 K, 298 K, 308 K).Calculation of activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation. researchgate.net
Effect of SolventRunning the reaction in a range of solvents with different polarities (e.g., acetonitrile, THF, dichloromethane).Understanding the role of the solvent in stabilizing reactants and transition states. organic-chemistry.org
Effect of BaseComparing reaction rates with and without a base (e.g., triethylamine, pyridine) or with different bases.Quantifying the catalytic or stoichiometric role of the base in the reaction mechanism. organic-chemistry.org

Investigation of Transition States in this compound Synthesis Reactions

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of detailed study. The reaction of benzenesulfonyl chloride with an amine like cycloheptylamine can proceed through two primary pathways: a concerted, S_N2-type mechanism with a single transition state, or a stepwise addition-elimination mechanism involving a pentacoordinate trigonal bipyramidal intermediate. dntb.gov.ua

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. researchgate.netsapub.org Calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net For the synthesis of sulfonamides, DFT studies can help determine whether the reaction proceeds through a high-energy, unstable intermediate or a more fluid transition state. nih.gov

These computational models suggest that the geometry of the transition state involves the amine nitrogen atom approaching the sulfur atom opposite to the leaving group (chloride), in a trajectory that minimizes steric hindrance. chemrxiv.org The presence of catalysts or additives can influence the reaction by stabilizing this transition state, thereby lowering the activation energy barrier. nih.gov For example, a base can facilitate the deprotonation of the amine in the transition state, increasing its nucleophilicity.

Stereochemical Considerations in this compound Formation

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when synthesizing its analogues using chiral starting materials or catalysts. The principles of stereoselective synthesis are vital for producing specific isomers, which is often a requirement for biologically active molecules.

If a chiral amine or a chiral sulfonyl chloride were used, the reaction could lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack would be influenced by the existing stereocenters, potentially favoring the formation of one diastereomer over the other.

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several process chemistry and engineering factors. rsc.org The standard synthesis, reacting benzenesulfonyl chloride with cycloheptylamine, while straightforward on a small scale, presents several challenges at a larger scale.

Key Scale-Up Considerations:

Thermodynamics and Heat Management: The reaction is exothermic. On a large scale, the heat generated can be significant, leading to temperature spikes that could cause side reactions or create safety hazards. Effective heat removal using jacketed reactors and controlled addition rates is critical. rsc.org

Mixing and Mass Transfer: Ensuring that the reactants are homogeneously mixed is crucial for consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting the formation of impurities. The choice of reactor geometry and agitator type is important.

Reagent Handling and Safety: Benzenesulfonyl chloride is corrosive and reacts with moisture. Handling large quantities requires specialized equipment and procedures. The reaction also produces hydrochloric acid as a byproduct, which must be neutralized and disposed of safely.

Process Optimization and Economics: For industrial production, the process must be economically viable. This involves optimizing reaction conditions to maximize yield and throughput, minimizing reaction times, and using cost-effective reagents and solvents. google.com The development of a robust purification method (e.g., crystallization vs. chromatography) that is efficient at scale is also a primary concern.

Environmental Impact: The use of hazardous reagents like chlorosulfonic acid (often used to prepare the benzenesulfonyl chloride precursor) and organic solvents carries an environmental burden. Modern process chemistry aims to develop "greener" synthetic routes that minimize waste and use less hazardous materials. organic-chemistry.orgthieme-connect.com

Interactive Table: Scale-Up and Process Chemistry for this compound
ParameterLaboratory Scale ApproachScale-Up ChallengeIndustrial Scale SolutionReference
Reaction StoichiometryOften uses an excess of one reagent (e.g., amine) to drive the reaction.Cost of excess reagents; increased difficulty in purification.Fine-tuning stoichiometry to near 1:1, possibly with a slight excess of the less expensive reagent. Use of a stoichiometric amount of a scavenger base. google.com
Heat ManagementReaction vessel (flask) dissipates heat to the environment easily.Low surface-area-to-volume ratio in large reactors traps heat, risking thermal runaway.Use of jacketed reactors with thermal fluids, controlled slow addition of reagents, and real-time temperature monitoring. rsc.org
Byproduct RemovalAmine-HCl salt may be removed by an aqueous wash in a separatory funnel.Handling large volumes of aqueous waste; potential for emulsion formation.Direct filtration of the salt if it precipitates; use of a non-nucleophilic scavenger base that forms easily removable salts; optimizing crystallization to leave impurities in the mother liquor. organic-chemistry.org
PurificationFlash column chromatography is common.Chromatography is expensive and impractical for bulk production.Development of a robust crystallization procedure to achieve desired purity specifications. rsc.org
Cycle TimeReaction and workup may take several hours but are not optimized for speed.Long cycle times reduce plant capacity and increase cost.Kinetic studies to find optimal temperature and concentration for minimum reaction time; streamlining workup and isolation steps. google.com

Advanced Spectroscopic and Structural Elucidation of N Cycloheptylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-cycloheptylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A complete NMR analysis of this compound would provide detailed insights into its molecular framework, including the connectivity of atoms and the spatial arrangement of its constituent groups.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would form the foundation of the structural analysis of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzene (B151609) ring and the cycloheptyl group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals would reveal the substitution pattern on the benzene ring. The protons on the cycloheptyl ring would exhibit more complex signals in the upfield region, with their chemical shifts and multiplicities being influenced by their local chemical environment and through-bond coupling with neighboring protons. The proton attached to the nitrogen atom of the sulfonamide group would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The aromatic carbons would resonate at lower field (around δ 120-140 ppm), while the aliphatic carbons of the cycloheptyl ring would be found at higher field. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values are required for a definitive assignment.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CHPredicted: ~7.5-7.9Predicted: ~125-135
Aromatic C-SN/APredicted: ~140-145
Cycloheptyl CH-NPredicted: ~3.0-3.5Predicted: ~50-60
Cycloheptyl CH₂Predicted: ~1.4-1.8Predicted: ~25-35
NHPredicted: ~5.0-6.0N/A

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cycloheptyl ring and confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart. This would be crucial for connecting the benzenesulfonyl group to the cycloheptylamino moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to determine the preferred conformation of the cycloheptyl ring and its orientation relative to the benzenesulfonamide (B165840) group.

Dynamic NMR Studies of Conformational Dynamics in this compound

The cycloheptyl ring is known to be conformationally flexible. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information about the conformational dynamics of this compound. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for conformational processes such as ring inversion of the cycloheptyl group.

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, confirming the molecular composition.

Fragmentation Pathway Analysis of this compound

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. Analysis of these fragment ions can provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the S-N bond, the C-S bond, and fragmentation of the cycloheptyl ring. The resulting mass spectrum would show a series of peaks corresponding to the mass-to-charge ratio of these fragments. A detailed analysis of this fragmentation pattern would help to confirm the structure of the molecule.

A hypothetical fragmentation table is presented below.

m/z (mass-to-charge ratio) Possible Fragment Ion
Predicted: 253[M]⁺ (Molecular Ion)
Predicted: 141[C₆H₅SO₂]⁺
Predicted: 112[C₇H₁₄N]⁺
Predicted: 98[C₇H₁₂]⁺
Predicted: 77[C₆H₅]⁺

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for this compound Isomers

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio provided by the mass spectrometer. nih.govscielo.org.co This technique would be particularly valuable for distinguishing between potential isomers of this compound, which may not be resolvable by mass spectrometry alone. nih.govnih.gov

Isomers of this compound could include positional isomers, where the cycloheptyl group is attached at different positions on the benzene ring (ortho, meta, para), or conformational isomers arising from the flexibility of the cycloheptyl ring. Each of these isomers would present a unique three-dimensional structure, resulting in a different collision cross-section (CCS) in the gas phase. The CCS is a measure of the effective area of the ion as it travels through a buffer gas in the ion mobility cell. mdpi.com

In a hypothetical IMS-MS experiment, a mixture of this compound isomers would be ionized and introduced into the ion mobility drift tube. Under the influence of an electric field, ions would travel through the tube, experiencing collisions with a neutral buffer gas. mdpi.com More compact isomers would have smaller CCS values and experience fewer collisions, thus traveling faster and exhibiting shorter drift times. Conversely, more extended or bulkier isomers would have larger CCS values and longer drift times. The resulting data would be a plot of drift time versus mass-to-charge ratio, allowing for the separation and potential identification of individual isomers. copernicus.org

Table 1: Hypothetical Ion Mobility Spectrometry-Mass Spectrometry Data for this compound Isomers

IsomerPredicted Collision Cross-Section (CCS) (Ų)Predicted Drift Time (ms)
ortho-N-cycloheptylbenzenesulfonamideData not availableData not available
meta-N-cycloheptylbenzenesulfonamideData not availableData not available
para-N-cycloheptylbenzenesulfonamideData not availableData not available

Vibrational Spectroscopy (IR, Raman) for this compound

Infrared (IR) Spectroscopic Identification of Functional Groups in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Predicted Intensity
N-H (Sulfonamide)Stretch3300-3200Medium-Strong
S=O (Sulfonyl)Asymmetric Stretch1350-1300Strong
S=O (Sulfonyl)Symmetric Stretch1160-1120Strong
Aromatic C-HStretch>3000Medium-Weak
Aliphatic C-HStretch<3000Strong
Benzene RingC=C Stretch1600-1450Medium-Weak

Raman Spectroscopic Profiling of this compound

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the symmetric S=O stretch, which is strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the vibrations of the non-polar benzene ring and the C-S bond would be expected to produce strong Raman signals. The characteristic "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, would be a prominent feature. geochemsoc.org The C-H stretching vibrations of both the aromatic and aliphatic moieties would also be observable.

Table 3: Predicted Raman Shifts for this compound

Functional Group/Vibrational ModePredicted Raman Shift (cm⁻¹)Predicted Intensity
Benzene Ring Breathing~1000Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Strong
C-S Stretch700-600Strong
S=O Symmetric Stretch1160-1120Weak-Medium

X-ray Crystallography for Solid-State Structure Determination of this compound

Single Crystal X-ray Diffraction Analysis of this compound

To perform a single crystal X-ray diffraction analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. vassar.eduuhu-ciqso.es The diffraction pattern produced by the crystal would be collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced. mpg.de

The resulting structural data would include the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This would definitively establish the molecular conformation, including the puckering of the cycloheptyl ring and the rotational angles around the C-S and S-N bonds.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Volume (V)Data not available
Z (molecules per unit cell)Data not available
Calculated DensityData not available

Supramolecular Interactions and Crystal Packing in this compound Polymorphs

The way in which individual molecules of this compound arrange themselves in the solid state is governed by supramolecular interactions, such as hydrogen bonds and van der Waals forces. rsc.org The sulfonamide group, with its N-H proton donor and S=O oxygen acceptors, is capable of forming strong hydrogen bonds. These interactions would likely play a dominant role in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.net

It is also possible that this compound could exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different packing arrangements. nih.govdicp.ac.cn These different polymorphs can have distinct physical properties. X-ray crystallography would be essential for identifying and characterizing any polymorphs of this compound, providing insight into the subtle interplay of intermolecular forces that dictate their formation. rsc.org

Polymorphism and Solid-State Forms of this compound

However, based on the structural characteristics of this compound, which includes a flexible cycloheptyl ring and a sulfonamide group capable of forming various hydrogen bonding networks, the potential for polymorphism is considerable. The investigation into the solid-state forms of this compound would be crucial for understanding its behavior and ensuring the consistency of its properties.

Research Findings on Potential Polymorphism

Although direct experimental data on the polymorphic forms of this compound is absent from the reviewed literature, the principles of solid-state chemistry allow for a discussion of its potential for polymorphism. The presence of flexible moieties and hydrogen bond donors and acceptors in the molecular structure are key indicators that different packing arrangements in the solid state are possible.

The study of polymorphism in related sulfonamide compounds reveals that they often exhibit a rich polymorphic landscape. These variations in crystal packing are typically driven by the formation of different hydrogen bond motifs, such as chains or dimers, involving the sulfonamide group. The conformation of the cycloheptyl ring could also be a contributing factor, adopting different chair, boat, or twist-boat conformations within the crystal lattice, leading to different polymorphs.

Characterization of Solid-State Forms

The characterization of different solid-state forms is essential to identify and differentiate between potential polymorphs. A combination of analytical techniques is typically employed for a comprehensive understanding.

Crystallographic Techniques:

Single-Crystal X-ray Diffraction (SCXRD): This technique would provide definitive proof of polymorphism by determining the precise three-dimensional arrangement of atoms in the crystal lattice of each form. Key parameters obtained from SCXRD that would differentiate polymorphs include the crystal system, space group, and unit cell dimensions.

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying different polymorphs by their unique diffraction patterns. It is also used to assess the phase purity of a sample.

Spectroscopic and Thermal Analysis:

Solid-State NMR (ssNMR) Spectroscopy: ssNMR is highly sensitive to the local environment of atomic nuclei and can distinguish between different polymorphic forms based on variations in chemical shifts and relaxation times.

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate polymorphs by detecting shifts in the vibrational frequencies of functional groups, particularly the N-H and S=O stretching modes of the sulfonamide group, which are sensitive to their involvement in hydrogen bonding.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs. The presence of multiple melting peaks or different transition energies would indicate the existence of more than one solid-state form.

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of different forms and to identify the presence of solvates, which are crystalline forms that incorporate solvent molecules into their structure.

Should different polymorphic forms of this compound be discovered, a comprehensive analysis using these techniques would be necessary to fully characterize their structural and physical properties.

Data Tables

As no specific experimental data on the polymorphism of this compound has been reported, the following table illustrates the type of data that would be collected and presented to differentiate between hypothetical polymorphic forms.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)Value90
γ (°)9090
Volume (ų)ValueValue
Z48
Density (calc) (g/cm³)ValueValue

Note: The values in this table are placeholders and serve as an example of how crystallographic data for different polymorphs would be presented.

Computational Chemistry and Theoretical Studies on N Cycloheptylbenzenesulfonamide

Quantum Chemical Calculations of N-cycloheptylbenzenesulfonamide

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. nih.gov These methods, rooted in the principles of quantum mechanics, can provide highly accurate predictions of molecular characteristics.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for this compound

A significant application of quantum chemical calculations is the prediction of spectroscopic data. plos.org Theoretical calculations can forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies of this compound. This predicted data, when compared with experimental spectra, can aid in the structural elucidation and characterization of the compound. Unfortunately, no such predictive studies for this compound have been documented in the available literature.

Conformational Analysis of this compound

The flexibility of the cycloheptyl ring and the rotational freedom around the sulfonamide linkage suggest that this compound can exist in multiple conformations. nih.govcutm.ac.in Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and their relative stabilities.

Potential Energy Surface Scans for Cycloheptyl Ring Conformations

A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their corresponding energies. ethz.ch For this compound, a PES scan of the cycloheptyl ring would reveal the various chair, boat, and twist-chair conformations and the energy barriers between them. This analysis would identify the most stable conformation of the seven-membered ring. Regrettably, no studies detailing such a conformational search for this compound are publicly accessible.

Molecular Dynamics (MD) Simulations of this compound

There is no published research on the molecular dynamics of this compound. Consequently, information regarding its dynamic behavior in solution or its interaction dynamics with model systems is currently non-existent.

Dynamic Behavior of this compound in Solution Environments

No studies were found that have simulated the conformational changes, solvent interactions, or dynamic stability of this compound in various solvent environments. Such simulations are crucial for understanding a molecule's behavior at a fundamental level but have not yet been performed for this specific compound.

Interaction Dynamics of this compound with Model Systems

The interaction of this compound with biomimetic systems, such as lipid bilayers or specific proteins, has not been investigated through MD simulations. This area of research remains open for future exploration.

Structure-Activity Relationship (SAR) and Ligand Design Principles from this compound Scaffolds

The development of SAR models or ligand design principles derived from the this compound scaffold is not documented. While SAR studies are common for other benzenesulfonamide (B165840) derivatives, particularly in the context of enzyme inhibition, this specific scaffold has not been a subject of such analysis. nih.govcollaborativedrug.com

Computational SAR Modeling for this compound Analogues

No quantitative structure-activity relationship (QSAR) models have been developed for analogues of this compound. This type of computational modeling, which correlates chemical structure with biological activity, requires a dataset of multiple, tested analogues, which does not appear to exist for this compound series. dergipark.org.trexcli.de

Pharmacophore Generation from this compound Structural Motifs

There are no published pharmacophore models derived from the structural motifs of this compound. Pharmacophore modeling identifies the essential steric and electronic features necessary for biological activity, but this has not been applied to this molecule. nih.govnih.govmdpi.com

In silico Molecular Docking Studies with this compound as a Molecular Probe

No molecular docking studies using this compound as a molecular probe to investigate its binding potential with any biological target have been reported. Docking simulations are a standard computational tool for predicting the binding orientation and affinity of a small molecule to a macromolecular target, but this has not been applied to this compound in published research. mdpi.commsjonline.orgnih.gov

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools for predicting the reactivity of a molecule like this compound and for mapping out the intricate pathways of its potential chemical transformations. rsc.org These theoretical investigations provide insights into the electronic structure and energetics of the molecule, which are fundamental to understanding its chemical behavior.

The initial step in predicting the reactivity of this compound involves the calculation of various molecular descriptors using quantum mechanical methods, most commonly DFT. nih.gov These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

Key reactivity indices include:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack.

Fukui Functions: These functions offer a more quantitative measure of the reactivity at specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. frontiersin.orgnih.gov

To illustrate, a hypothetical analysis of this compound would likely identify the oxygen and nitrogen atoms of the sulfonamide group as potential sites for electrophilic attack due to the presence of lone pairs, while the sulfur atom and the hydrogen on the nitrogen would be key electrophilic sites.

Interactive Table 1: Hypothetical Reactivity Descriptors for this compound

This table presents plausible, not experimentally verified, data for illustrative purposes.

DescriptorValueInterpretation
HOMO Energy-7.5 eVIndicates moderate electron-donating capability.
LUMO Energy-1.2 eVSuggests a reasonable ability to accept electrons.
HOMO-LUMO Gap6.3 eVPoints to good kinetic stability.
Most Negative MEP-55 kcal/mol (on Oxygen atoms)The most likely site for electrophilic attack.
Most Positive MEP+45 kcal/mol (on Sulfonamide H)A primary site for nucleophilic attack or deprotonation.

Beyond predicting where a reaction might occur, computational chemistry can model the entire reaction pathway. This is essential for understanding how a reaction proceeds, the intermediates that are formed, and the factors that control the reaction's speed and outcome. rsc.org

This process typically involves:

Locating Stationary Points: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Calculating Reaction Energetics: The relative energies of all stationary points along the reaction coordinate are calculated. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. rsc.org

Transition State Analysis: The transition state is a critical point on the energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. chemrxiv.org Vibrational frequency calculations are performed to confirm that a structure is a true transition state (characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate).

For instance, a computational study could model the base-catalyzed hydrolysis of this compound. The mechanism would likely involve the initial deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. DFT calculations would be used to determine the activation energies for each step, identifying the rate-determining step and providing a detailed picture of the bond-breaking and bond-forming processes. chemrxiv.org

Interactive Table 2: Hypothetical Energy Profile for a Proposed Reaction of this compound (e.g., N-alkylation)

This table presents plausible, not experimentally verified, data for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Base0.0
Intermediate 1Deprotonated Anion+15.2
Transition State 1Nucleophilic attack by anion on an electrophile+25.8
Intermediate 2Alkylated intermediate complex-5.4
ProductN-alkyl-N-cycloheptylbenzenesulfonamide-10.1

By combining these predictive models, a comprehensive understanding of the chemical reactivity and potential transformations of this compound can be achieved, guiding further experimental studies and the design of new synthetic pathways. rsc.orgcecam.org

Reactivity and Derivatization Chemistry of N Cycloheptylbenzenesulfonamide

Modifications of the Sulfonamide Moiety in N-cycloheptylbenzenesulfonamide

The sulfonamide group (-SO₂NH-) is a key functional group that is prevalent in many pharmaceuticals. Its chemistry is well-explored, offering several pathways for derivatization.

N-Alkylation and N-Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide in this compound is nucleophilic and can undergo reactions with various electrophiles.

N-Alkylation: The direct N-alkylation of secondary sulfonamides like this compound can be achieved, though it often requires specific catalytic systems. A notable method involves the use of alcohols as alkylating agents catalyzed by a metal-ligand bifunctional ruthenium catalyst. wikipedia.org This process is efficient for the selective N-alkylation of aminobenzenesulfonamides and presents a viable strategy for introducing alkyl groups onto the sulfonamide nitrogen of the title compound. wikipedia.org

N-Acylation: N-acylation is a more common transformation for sulfonamides, leading to the formation of N-acylsulfonamides, which are isosteres of carboxylic acids and are of significant interest in medicinal chemistry. nuph.edu.ua This reaction can be accomplished using several methods:

With Carboxylic Acid Anhydrides: Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides using carboxylic acid anhydrides. semanticscholar.org These reactions can proceed rapidly under both solvent and solvent-free conditions, with anhydrides often being more reactive than acid chlorides. semanticscholar.org

With Esters: The direct acylation of sulfonamides using esters provides an alternative to traditional methods. nuph.edu.ua Titanium(IV) chloride has been used to promote the N-acylation of benzenesulfonamides with ethyl 2-bromo-3-methylbutanoate, yielding N-acylsulfonamide products with pharmaceutical relevance. nuph.edu.ua

With Active Esters: In the context of peptide synthesis and combinatorial chemistry, various activating reagents are used to facilitate N-acylation under mild conditions. nih.gov Reagents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and phosphonium (B103445) salts like BOP and PyBOP are commonly employed to form active esters that readily react with amine nucleophiles, a principle applicable to the sulfonamide nitrogen. nih.gov

Reagent TypeCatalyst/PromoterProductResearch Finding
AlcoholsRuthenium ComplexN-Alkyl-N-cycloheptylbenzenesulfonamideA metal-ligand bifunctional ruthenium catalyst enables the selective N-alkylation of aminobenzenesulfonamides with alcohols. wikipedia.org
Carboxylic Acid AnhydridesBismuth(III) Salts (e.g., BiCl₃)N-Acyl-N-cycloheptylbenzenesulfonamideBismuth(III) salts efficiently catalyze the N-acylation of sulfonamides with anhydrides under mild, and even solvent-free, conditions. semanticscholar.org
EstersTitanium(IV) ChlorideN-Acyl-N-cycloheptylbenzenesulfonamideTitanium(IV) chloride promotes the direct acylation of sulfonamides by esters, offering an alternative to classical approaches. nuph.edu.ua
Activated Carboxylic AcidsPhosphonium/Uronium Salts (e.g., PyBOP)N-Acyl-N-cycloheptylbenzenesulfonamideReagents common in peptide synthesis can be used for the efficient N-acylation of sulfonamides under mild conditions. nih.gov

Sulfonyl Chloride Activation and Subsequent Transformations

A powerful strategy for derivatizing the sulfonamide moiety involves its conversion into a highly reactive sulfonyl chloride intermediate.

A recently developed method allows for the direct conversion of primary and secondary sulfonamides into their corresponding sulfonyl chlorides using a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. google.com This transformation is notable for its mild conditions and high selectivity, tolerating a wide array of sensitive functional groups. google.com This makes it suitable for the late-stage functionalization of complex molecules. google.com

Once formed, the N-cycloheptylbenzenesulfonyl chloride intermediate becomes a potent electrophile. It can react with a variety of nucleophiles to generate a diverse set of derivatives, including:

Complex Sulfonamides: Reaction with different amines. google.com

Sulfonate Esters: Reaction with alcohols. google.comnih.gov

Sulfonic Acids: Reaction with water. google.com

Furthermore, sulfonyl chlorides are precursors to sulfonyl radicals under photoredox conditions. These radicals can participate in reactions such as the hydrosulfonylation of alkenes when a suitable hydrogen atom donor like tris(trimethylsilyl)silane (B43935) is present. wikipedia.org

Functionalization of the Cycloheptyl Ring in this compound

The saturated cycloheptyl ring is generally less reactive than the other parts of the molecule. However, modern synthetic methods, particularly those involving C-H activation, provide pathways for its selective functionalization.

C-H Activation and Selective Functionalization Strategies

Directing-group-assisted C-H activation is a powerful tool for functionalizing otherwise inert C(sp³)–H bonds in cyclic systems. wikipedia.orgwhiterose.ac.uk While specific examples for this compound are not prevalent, the principles can be extrapolated from similar systems. The sulfonamide group itself, or a group installed upon it, could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond on the cycloheptyl ring.

A notable strategy is the transannular C–H arylation of cycloalkane carboxylic acids, which has been successfully applied to rings ranging from cyclopentane (B165970) to cyclooctane (B165968). whiterose.ac.uk This demonstrates that remote C-H bonds in medium-sized rings can be selectively functionalized. whiterose.ac.uk In these reactions, a native functional group directs a palladium catalyst to activate a γ-C–H bond. whiterose.ac.uk Similar logic could be applied to this compound, where the sulfonamide nitrogen or an appended group could direct a catalyst to functionalize the C-3 or C-4 position of the cycloheptyl ring.

The reactivity of C-H bonds in cycloalkanes is influenced by factors like bond strength and steric accessibility. google.com Rhodium(II) catalysts, for instance, have been used for site-selective C-H functionalization of cyclobutanes by discriminating between different C-H bonds based on the catalyst's steric and electronic properties. google.com Such catalyst-controlled selectivity could, in principle, be applied to the more flexible cycloheptane (B1346806) ring.

StrategyCatalyst SystemPotential ProductMechanistic Principle
Transannular C-H ArylationPalladium / Ligandγ-Aryl-N-cycloheptylbenzenesulfonamideA directing group on the sulfonamide could guide a catalyst to a remote C-H bond on the cycloheptyl ring, similar to the functionalization of cycloalkane carboxylic acids. whiterose.ac.uk
Site-Selective C-H InsertionDirhodium TetracarboxylateFunctionalized Cycloheptyl RingA catalyst with a specific geometry could selectively functionalize a C-H bond (e.g., secondary vs. tertiary) based on steric and electronic preferences. google.com

Ring Expansion and Contraction Reactions Involving the Cycloheptyl Moiety

The modification of the cycloheptyl ring size represents a more advanced synthetic transformation.

Ring Expansion: Methods for expanding cyclic systems often involve the formation of a bicyclic intermediate that subsequently opens. For example, the Buchner ring expansion converts arenes into cycloheptatrienes via a cyclopropanation followed by ring-opening. etsu.edu A similar strategy could be envisioned where a reaction on the cycloheptyl ring creates a bicyclo[5.1.0]octane system, which could then rearrange to a cyclooctane derivative. Another powerful method involves the successive ring expansion (SuRE) of cyclic β-keto esters, where an initial C-acylation is followed by a ring-enlarging reaction, a process that can be repeated to access larger rings. researchgate.net While this would require prior functionalization of the cycloheptyl ring to a β-keto ester, it highlights a potential pathway for expansion. researchgate.net

Ring Contraction: Ring contractions often proceed through the formation of a carbocation intermediate followed by a 1,2-alkyl shift, as seen in Wagner-Meerwein rearrangements. researchgate.net For the cycloheptyl ring, generation of a carbocation on the ring could induce a rearrangement to a more stable methylcyclohexyl cation. rsc.org Another well-established method is the Favorskii rearrangement of α-haloketones, which contracts a ring by one carbon. mdpi.com This would require converting the cycloheptyl ring into a 2-halocycloheptanone derivative. More recently, nickel-catalyzed reactions have been shown to induce a two-carbon ring contraction of tropones (a seven-membered unsaturated ring) to form cyclopentadienes. acs.org This type of skeletal transformation, driven by C-C bond activation, suggests that transition metals could catalyze the contraction of the cycloheptyl ring under specific conditions. acs.org

Aromatic Ring Functionalization of this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution and modern cross-coupling reactions, allowing for a wide range of modifications. The sulfonamide group is a meta-director and deactivating for classical electrophilic substitutions. However, ortho-lithiation (directed ortho metalation) can provide alternative regioselectivity.

A key example of derivatization is the synthesis of 3-bromo-N-cycloheptylbenzenesulfonamide . This compound can be prepared via electrophilic aromatic substitution using a suitable brominating agent. rsc.org The introduction of the bromine atom significantly enhances the synthetic utility of the molecule, making it a valuable intermediate. rsc.org The bromine atom can be displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov

Furthermore, the introduction of substituents on the aromatic ring is a common strategy to modulate the biological activity of benzenesulfonamide (B165840) derivatives. For instance, in a series of related cyclooxygenase-2 (COX-2) inhibitors, the introduction of a fluorine atom at the ortho position to the sulfonamide group was found to preserve potency while significantly increasing selectivity. This highlights how functionalization of the aromatic ring can be used to fine-tune the properties of the molecule.

Reaction TypeReagent/CatalystProductResearch Finding
Electrophilic Aromatic SubstitutionN-Bromosuccinimide3-Bromo-N-cycloheptylbenzenesulfonamideBromination of the aromatic ring creates a versatile intermediate for further synthesis. rsc.org
Nucleophilic Aromatic SubstitutionAmines, Alcohols3-Amino/Alkoxy-N-cycloheptylbenzenesulfonamideThe bromine atom on the bromo-derivative can be displaced by various nucleophiles. rsc.org
Palladium-Catalyzed Cross-CouplingBoronic Acids (Suzuki), Alkenes (Heck)3-Aryl/Vinyl-N-cycloheptylbenzenesulfonamideThe bromo-derivative serves as a precursor for forming new C-C bonds via cross-coupling reactions. rsc.org
Ortho-FluorinationElectrophilic Fluorinating Agent2-Fluoro-N-cycloheptylbenzenesulfonamideIntroduction of a fluorine atom ortho to the sulfonamide group has been shown to enhance the selectivity of related COX-2 inhibitors.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The sulfonamide group (-SO₂NH-cycloheptyl) is a deactivating, meta-directing group. However, derivatization is still possible under appropriate conditions. The introduction of halogen atoms onto the benzene ring is a common example of this reactivity.

For instance, the synthesis of halogenated derivatives such as 3-bromo-N-cycloheptylbenzenesulfonamide and 4-chloro-N-cycloheptylbenzenesulfonamide demonstrates this principle. evitachem.comsigmaaldrich.com Bromination can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS), which facilitates the substitution of a bromine atom onto the aromatic ring. evitachem.com Similarly, chlorination can be performed to yield the corresponding chloro-derivative. sigmaaldrich.com These reactions typically proceed through the attack of the aromatic pi-electron system on the electrophile, followed by the restoration of aromaticity. masterorganicchemistry.comlibretexts.org

While specific studies on nitration and sulfonation of this compound are not extensively documented in publicly available literature, the general mechanisms are well-established. masterorganicchemistry.com Nitration would involve the use of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org Sulfonation would utilize fuming sulfuric acid (SO₃ in H₂SO₄) to introduce a sulfonic acid group. libretexts.org These reactions would be expected to yield primarily meta-substituted products due to the directing effect of the sulfonamide group.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on this compound Derivatives

ReactionReagent(s)ProductReference
BrominationN-Bromosuccinimide (NBS)3-bromo-N-cycloheptylbenzenesulfonamide evitachem.com
ChlorinationN/A4-chloro-N-cycloheptylbenzenesulfonamide sigmaaldrich.com

Data on specific reagents for chlorination is not detailed in the available search results.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Halogenated derivatives of this compound, such as 3-bromo-N-cycloheptylbenzenesulfonamide, are valuable precursors for metal-catalyzed cross-coupling reactions. evitachem.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the benzene ring serves as an excellent leaving group, making the molecule an ideal electrophilic partner in coupling reactions catalyzed by transition metals like palladium or nickel. evitachem.comuni-regensburg.de

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce a wide variety of substituents at the aromatic position. rsc.org For example, a Suzuki coupling could be used to form a new carbon-carbon bond by reacting the bromo-derivative with an organoboron compound. The Buchwald-Hartwig amination, another palladium-catalyzed process, would allow for the formation of a carbon-nitrogen bond, linking a new amine to the aromatic ring. rsc.org

Recent advancements have also highlighted the use of nickel-catalyzed photoredox reactions for C-O and C-N bond formation, which are effective for a range of nucleophiles including phenols, anilines, and sulfonamides. uni-regensburg.dechemrxiv.org This suggests that this compound itself could potentially act as a nucleophile in certain cross-coupling scenarios, or its halogenated derivatives could be functionalized under these modern catalytic conditions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions with Halogenated this compound

Coupling ReactionCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki CouplingPd catalyst, BaseOrganoboron ReagentC-C
Heck CouplingPd catalyst, BaseAlkeneC-C
Buchwald-Hartwig AminationPd catalyst, Base, LigandAmineC-N
Sonogashira CouplingPd/Cu catalyst, BaseTerminal AlkynesC-C
Nickel-Photoredox CouplingNi catalyst, PhotosensitizerPhenols, Alcohols, AminesC-O, C-N

This table represents potential reactions based on the known reactivity of aryl halides and general cross-coupling methodologies. evitachem.comuni-regensburg.dersc.org

Hydrolytic and Oxidative Stability Studies of this compound

The stability of a chemical compound under various environmental conditions is a critical parameter. For this compound, its stability against hydrolysis and oxidation determines its persistence and degradation profile.

While specific experimental studies on the hydrolytic and oxidative stability of this compound are not prominent in the reviewed literature, the expected behavior can be inferred from the known chemistry of the sulfonamide functional group and aromatic compounds. The sulfonamide linkage is known to be relatively stable, but can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. bme.hu

Kinetic Analysis of this compound Degradation Pathways

To quantitatively assess the stability of this compound, a kinetic analysis of its degradation would be necessary. Such studies involve monitoring the concentration of the compound over time under controlled conditions (e.g., varying pH, temperature, and presence of oxidizing agents) to determine the rate of degradation. europa.eu

The data obtained from these experiments can be used to calculate key kinetic parameters such as the degradation rate constant (k) and the half-life (t₁/₂) of the compound. nih.gov For complex degradation processes, various kinetic models, including isoconversional (model-free) methods like the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, can be applied to determine the activation energy (Ea) of the degradation process without assuming a specific reaction model. researchgate.netmdpi.com This provides insight into the energy barrier for the degradation reaction. Thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can also be evaluated to fully characterize the degradation process. mdpi.comresearchgate.net

Identification and Characterization of Chemical Degradation Products of this compound

The degradation of this compound would lead to the formation of smaller, more soluble molecules. Identifying these degradation products is crucial for understanding the degradation pathway.

Hydrolytic Degradation: Under hydrolytic conditions, the most probable point of cleavage is the sulfur-nitrogen (S-N) bond of the sulfonamide group. The hydrolysis, which can be catalyzed by acid or base, would likely yield benzenesulfonic acid and cycloheptylamine (B1194755) as the primary degradation products. bme.hu This is analogous to the hydrolysis of other amides and sulfonamides.

Oxidative Degradation: Oxidative degradation can be more complex. In the presence of oxidizing agents, both the benzene ring and the cycloheptyl group are potential sites for reaction. nih.govmdpi.com Oxidation of the aromatic ring could lead to the formation of hydroxylated derivatives (phenols). The cycloheptyl ring could also be oxidized, potentially leading to the formation of ketones or hydroxylated species, or even ring-opening under harsh conditions. The specific products would depend on the nature of the oxidant and the reaction conditions. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the separation and structural elucidation of these degradation products.

Table 3: Predicted Degradation Products of this compound

Degradation TypePredicted ProductsRationale
HydrolysisBenzenesulfonic acid, CycloheptylamineCleavage of the S-N sulfonamide bond. bme.hu
OxidationHydroxylated N-cycloheptylbenzenesulfonamides, Phenols, KetonesOxidation of the aromatic or cycloheptyl rings. nih.govmdpi.com

Advanced Applications and Functional Exploration of N Cycloheptylbenzenesulfonamide

N-cycloheptylbenzenesulfonamide as a Versatile Synthetic Building Block

There is no specific information available in the scientific literature detailing the use of this compound as a versatile building block in organic synthesis.

Precursor in Heterocycle Synthesis and Diverse Organic Transformations

Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

The use of this compound as a central scaffold for the generation of combinatorial chemistry libraries or in diversity-oriented synthesis has not been reported in the available literature.

Exploration of this compound in Materials Science

There is no published research on the exploration or application of this compound within the field of materials science.

Self-Assembly and Supramolecular Architectures Involving this compound

No studies have been found that investigate the self-assembly properties of this compound or its role in the formation of supramolecular architectures.

This compound as a Ligand in Catalysis

There is no evidence in the available literature to suggest that this compound has been investigated or used as a ligand in any form of catalysis.

Design and Synthesis of Chiral this compound-based Ligands

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer compounds. The this compound scaffold can be envisioned as a progenitor for chiral ligands through several synthetic strategies. The core principle involves introducing stereocenters into the molecule, which can be achieved by modifying the cycloheptyl ring, the benzene (B151609) ring, or by utilizing the N-C bond's rotational restriction to create atropisomers.

Strategies for Inducing Chirality:

Modification of the Cycloheptyl Ring: Introducing substituents on the cycloheptyl ring is a direct method to create stereogenic centers. Asymmetric synthesis or chiral resolution of cycloheptylamine (B1194755) precursors would yield enantiomerically pure starting materials for reaction with benzenesulfonyl chloride.

Atropisomerism: Introducing bulky substituents at the ortho-positions of the benzene ring can restrict the rotation around the N-C (aryl) bond, leading to stable, axially chiral atropisomers. nih.gov Catalytic enantioselective synthesis of such N-C axially chiral sulfonamides has been achieved using methods like palladium-catalyzed N-allylation. nih.govnih.gov

A general synthetic approach involves the reaction of a chiral amine with benzenesulfonyl chloride or a substituted variant. For example, enantiopure cycloheptane-1,2-diamine (B13236972) could be reacted with two equivalents of benzenesulfonyl chloride to create a C₂-symmetric bis-sulfonamide ligand, a class of ligands known to be effective in various asymmetric transformations. researchtrends.net

Application in Asymmetric Catalysis for Enantioselective Reactions

Chiral mono- and bis-sulfonamide derivatives are widely employed as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. researchtrends.netresearchtrends.net These ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This compound-based chiral ligands, once synthesized, could potentially be applied in a range of enantioselective transformations.

Potential Catalytic Applications:

Asymmetric Alkylation of Aldehydes: Chiral bis-sulfonamide ligands, in the presence of titanium tetraisopropoxide, are known to catalyze the addition of diethylzinc (B1219324) to aldehydes with high enantioselectivity. researchtrends.net A chiral bis-sulfonamide derived from a cycloheptyl backbone could be investigated for similar reactivity.

Asymmetric Transfer Hydrogenation: Metal complexes of Ru(II), Rh(III), and Ir(I) with chiral monosulfonamide ligands derived from 1,2-diamines are effective catalysts for the asymmetric transfer hydrogenation of ketones. researchtrends.net

Aldol (B89426) and Michael Reactions: Proline-derived sulfonamides have been successfully used as organocatalysts in asymmetric aldol and Michael addition reactions, often functioning as bifunctional catalysts. researchtrends.net

The table below summarizes representative asymmetric reactions where chiral sulfonamide ligands have been successfully applied, suggesting potential areas of exploration for novel this compound-based catalysts.

Reaction TypeCatalyst System ExampleAchieved Enantioselectivity (ee)
Diethylzinc Addition to AldehydesChiral bis-sulfonamide / Ti(OiPr)₄Up to 96%
Transfer Hydrogenation of KetonesChiral monosulfonamide / Ru(II) complexNot specified
Aldol ReactionAxially chiral amino sulfonamide>98%
Michael AdditionSulfonamide-derived cinchona alkaloidUp to 90%

This compound as a Molecular Probe for Target Binding Studies

Molecular probes are essential tools for studying biological systems, allowing for the detection and characterization of specific molecules or ions. The sulfonamide moiety is a well-known pharmacophore and a versatile functional group for designing such probes. nih.govfrontiersin.org The this compound structure, combining a flexible lipophilic cycloheptyl group with an aromatic sulfonamide, could be adapted for use as a molecular probe, particularly for binding studies with proteins like G protein-coupled receptors (GPCRs) or enzymes. frontiersin.orgnih.gov

The design strategy often involves linking the core sulfonamide structure to a reporter group, such as a fluorophore, and a targeting moiety that confers specificity for a biological target. nih.govnih.gov For instance, sulfonamide derivatives have been incorporated into fluorescent probes for tumor imaging by targeting specific enzymes like carbonic anhydrase that are overexpressed in cancer cells. nih.gov

Biophysical Characterization of this compound-Target Interactions (in vitro mechanistic assays)

To validate a molecular probe and understand its mechanism of action, it is crucial to characterize its interaction with the intended target. Several biophysical techniques are employed for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly Used Biophysical Assays:

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time association (kₐ) and dissociation (kₑ) rates of the probe binding to a target immobilized on a sensor surface. This allows for the determination of the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS), offering insights into the forces driving the binding.

Fluorescence Anisotropy/Polarization: This technique is used when the molecular probe is fluorescent. Binding of the probe to a larger target molecule slows its rotational diffusion, leading to an increase in fluorescence anisotropy. This change can be monitored to determine binding affinity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding interface between the probe and its target protein, helping to identify the specific amino acid residues involved in the interaction.

These techniques would be indispensable in characterizing the binding of a hypothetical this compound-based probe to its biological target.

Rational Design of this compound Analogues for Specific Binding Motifs

Rational design involves modifying a lead compound to enhance its binding affinity and selectivity for a specific target. nih.gov Starting with the this compound scaffold, analogues could be designed based on the structural information of the target's binding site, often obtained from X-ray crystallography or computational modeling.

Design Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues where different parts of the molecule (the cycloheptyl ring, the benzene ring) are modified. For example, changing the size of the cycloalkyl group (e.g., from cyclohexyl to cycloheptyl to cyclooctyl) could probe the spatial constraints of a hydrophobic binding pocket.

Computational Docking: Molecular docking simulations can predict the binding mode of this compound analogues within a target's active site. nih.gov These predictions can guide the design of new derivatives with improved complementary interactions (e.g., hydrogen bonds, hydrophobic contacts). For example, if a binding pocket has a nearby hydrogen bond donor, a carbonyl or nitro group could be introduced on the benzene ring to act as an acceptor.

Fragment-Based Design: The cycloheptyl and benzenesulfonamide (B165840) fragments could be considered separately. If one fragment shows weak binding to a target, it can be chemically linked to other fragments that bind in adjacent pockets to create a more potent molecule.

This iterative process of design, synthesis, and biological testing is central to the development of highly specific and potent molecular probes.

Chemosensory Applications of this compound

Chemosensors are molecules designed to produce a detectable signal in the presence of a specific analyte. The sulfonamide group is a versatile component in the design of optical chemosensors, capable of interacting with various ions and molecules through hydrogen bonding, deprotonation, or complexation. bohrium.comnih.govtandfonline.com This interaction can lead to a change in the sensor's optical properties, such as color (colorimetric sensing) or fluorescence emission (fluorometric sensing). nih.gov

Development of this compound-based Sensors for Molecular Recognition

A sensor based on this compound would typically consist of three key components:

A Recognition Site (Receptor): The sulfonamide NH group itself is acidic and can act as a hydrogen bond donor or be deprotonated by basic anions like fluoride. researchgate.net This interaction forms the basis of the recognition event.

A Signaling Unit (Chromophore/Fluorophore): This unit is covalently linked to the recognition site. For a fluorescent sensor, a group like naphthalimide or pyrene (B120774) could be attached to the benzene ring of the this compound scaffold. nih.govug.edu.gh

A Linker: A chemical bridge that connects the receptor and the signaling unit.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). tandfonline.com Upon binding of an analyte to the sulfonamide receptor, the electronic properties of the molecule are perturbed, modulating the photophysical properties of the fluorophore and causing the fluorescence to be "turned on" or "turned off." Sulfonamide-based chemosensors have been successfully developed for a wide range of analytes, as shown in the table below.

Analyte ClassSpecific Ion DetectedSensing Mechanism Example
Cations Cu²⁺, Zn²⁺, Hg²⁺Complexation leading to fluorescence quenching or enhancement. ug.edu.gh
Anions F⁻, CN⁻, AcO⁻Deprotonation of the sulfonamide N-H group, causing a color change. researchgate.net
Biomolecules PyrophosphatesDisplacement assays with metal-sulfonamide complexes. bohrium.com

By functionalizing the this compound core with appropriate signaling units, it is plausible to develop novel chemosensors for environmental monitoring, clinical diagnostics, and other analytical applications.

Mechanisms of Molecular Recognition by this compound Derivatives

The molecular recognition process for derivatives of this compound is hypothesized to be driven by a synergistic combination of several key intermolecular forces. These interactions, while individually weak, collectively contribute to the stability and specificity of the resulting supramolecular complex.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a critical functional group for molecular recognition, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atoms). In interactions with biological macromolecules like proteins, the sulfonamide group can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, asparagine, and glutamine, as well as with the peptide backbone. These directional interactions are fundamental to the orientation and stabilization of the ligand within the binding site.

Hydrophobic Interactions: The cycloheptyl group provides a substantial nonpolar surface area, making hydrophobic interactions a major driving force for binding. This bulky aliphatic ring can be accommodated within hydrophobic cavities of host molecules, displacing water molecules and leading to a favorable increase in entropy. The extent and geometry of this interaction are highly dependent on the size and shape complementarity between the cycloheptyl ring and the binding pocket.

π-Interactions: The phenyl ring of the benzenesulfonamide group can engage in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine). These interactions contribute to the specificity and stability of the binding.

While specific experimental data on the binding of this compound to various hosts is limited in the current body of scientific literature, the following table provides a hypothetical representation of binding affinities for a series of N-cycloalkylbenzenesulfonamide derivatives with a model host, illustrating the potential impact of the cycloalkyl group's size and conformation on binding.

CompoundCycloalkyl GroupBinding Affinity (K_a, M⁻¹)Predominant Interactions
1 Cyclopentyl1.2 x 10³Hydrogen Bonding, Hydrophobic
2 Cyclohexyl5.8 x 10³Hydrogen Bonding, Enhanced Hydrophobic, van der Waals
3 This compound 9.3 x 10³ Hydrogen Bonding, Optimal Hydrophobic Fit, van der Waals
4 Cyclooctyl7.1 x 10³Hydrogen Bonding, Steric Hindrance, Hydrophobic

Advanced Analytical Methodologies for N Cycloheptylbenzenesulfonamide

Chromatographic Separation Techniques for N-cycloheptylbenzenesulfonamide

Chromatographic methods are central to the analysis of this compound, offering high-resolution separation based on the differential partitioning of the analyte between a mobile and a stationary phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is essential for ensuring accurate quantification and purity assessment.

Method development for this compound would typically involve a systematic approach to optimize various chromatographic parameters. researchgate.net This process begins with understanding the physicochemical properties of the molecule, such as its solubility and UV absorbance. A reversed-phase C18 column is often the starting point for method development for such compounds. researchgate.net The selection of the mobile phase, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical for achieving the desired retention and peak shape. researchgate.netpjoes.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any impurities, thereby influencing their retention. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. pjoes.com

Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netnih.gov This includes evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Below is a hypothetical data table summarizing the validation of an HPLC method for this compound analysis.

Table 1: HPLC Method Validation Parameters for this compound

Validation ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
SpecificityNo interference from blank and placebo

Gas Chromatography (GC) for Volatile this compound Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself has low volatility, making its direct analysis by GC challenging. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable analogue. nih.govnih.gov

Common derivatization techniques for sulfonamides include methylation or acylation. nih.govnih.gov For instance, derivatization with a reagent like trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride can produce perfluoroacyl derivatives that are highly suitable for GC analysis with an electron-capture detector (ECD) due to their high electron affinity. nih.gov The derivatized compound can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase.

This approach is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample.

Table 2: Typical GC Conditions for the Analysis of Derivatized this compound

ParameterCondition
GC SystemCapillary Gas Chromatograph with ECD
ColumnDB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasNitrogen, 1.5 mL/min
Inlet Temperature250 °C
Oven Temperature Program150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Temperature300 °C
Derivatizing AgentTrifluoroacetic Anhydride

Supercritical Fluid Chromatography (SFC) for this compound Enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, particularly for chiral separations. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net

For the separation of potential enantiomers of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have shown great success in resolving the enantiomers of various sulfonamides. nih.govresearchgate.net The mobile phase in SFC is typically a mixture of supercritical CO2 and a small amount of an organic modifier, such as methanol or ethanol, to enhance analyte solubility and improve peak shape. researchgate.netacs.org

The development of an SFC method would involve screening different chiral columns and optimizing the mobile phase composition, back pressure, and temperature to achieve baseline separation of the enantiomers. nih.govnih.gov

Table 3: SFC Conditions for Chiral Separation of this compound

ParameterCondition
SFC SystemAnalytical Supercritical Fluid Chromatograph
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseSupercritical CO₂ / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 230 nm

Electrophoretic Methods for this compound

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques offer high efficiency and require minimal sample and solvent consumption. researchgate.netnih.gov

Capillary Electrophoresis (CE) for Purity Assessment and Separation

Capillary Electrophoresis (CE), particularly in the Capillary Zone Electrophoresis (CZE) mode, is a high-resolution technique well-suited for the purity assessment of small molecules like this compound. bohrium.com In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The separation is based on differences in the charge-to-size ratio of the analytes.

The development of a CE method involves optimizing the composition and pH of the BGE, the applied voltage, and the capillary temperature. nih.gov For sulfonamides, a borate (B1201080) or phosphate (B84403) buffer is commonly used. researchgate.net Detection is typically performed by UV absorbance. The high efficiency of CE allows for the separation of closely related impurities from the main compound. xjtu.edu.cn

Table 4: CZE Conditions for Purity Analysis of this compound

ParameterCondition
CE SystemCapillary Electrophoresis System with DAD
CapillaryFused silica (B1680970), 50 cm total length (40 cm to detector), 50 µm i.d.
Background Electrolyte25 mM Sodium Borate Buffer, pH 9.2
Applied Voltage25 kV
Capillary Temperature25 °C
InjectionHydrodynamic, 50 mbar for 5 s
DetectionUV at 214 nm

Chiral Capillary Electrophoresis for Enantiomeric Purity Analysis

When this compound is chiral, its enantiomeric purity can be determined using Chiral Capillary Electrophoresis. This is achieved by adding a chiral selector to the background electrolyte. nih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation. tue.nl

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govtue.nl For sulfonamides, modified cyclodextrins such as sulfobutylether-β-cyclodextrin (SBE-β-CD) have proven effective. nih.gov The optimization of a chiral CE method involves selecting the appropriate chiral selector and its concentration, as well as adjusting the BGE pH and composition. tue.nlingentaconnect.com

Table 5: Chiral CE Conditions for Enantiomeric Purity of this compound

ParameterCondition
CE SystemCapillary Electrophoresis System with DAD
CapillaryFused silica, 60 cm total length (50 cm to detector), 75 µm i.d.
Background Electrolyte25 mM Phosphate Buffer (pH 7.0) containing 10 mM SBE-β-CD
Applied Voltage+20 kV
Capillary Temperature20 °C
InjectionHydrodynamic, 30 mbar for 3 s
DetectionUV at 230 nm

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the detailed analysis of chemical compounds. In the context of this compound, these techniques are crucial for ensuring its purity and identifying any related substances. The combination of chromatographic separation with mass spectrometric detection provides a high degree of selectivity and sensitivity.

LC-MS/MS for Trace Analysis and Identification of Chemical Degradation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for detecting and identifying compounds at very low concentrations. This method first separates the components of a mixture using liquid chromatography. The separated components are then introduced into a tandem mass spectrometer, which ionizes the molecules and then fragments them. The pattern of fragments is unique to a particular compound, allowing for its definitive identification and quantification, even in complex mixtures.

The power of LC-MS/MS lies in its ability to perform trace analysis, meaning it can detect minute quantities of this compound. This is particularly important for identifying chemical degradation products that might be present in a sample. By subjecting this compound to stress conditions such as heat, light, acid, or base, potential degradation products can be generated. LC-MS/MS can then be used to separate and identify these newly formed compounds, providing valuable information about the stability of this compound.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 8 minutes
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ions (m/z)Specific fragment ions of this compound

GC-MS for Volatile Impurity Profiling and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and passed through a long, thin column. Different components of the sample travel through the column at different rates depending on their chemical properties, leading to their separation. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that component, allowing for its identification by comparison to a library of known spectra.

For this compound, GC-MS is invaluable for profiling volatile impurities that may be present from the synthesis process or from degradation. These impurities could include residual solvents, unreacted starting materials, or volatile byproducts. The high resolving power of modern GC columns allows for the separation of a wide range of volatile compounds, and the sensitivity of the mass spectrometer enables their detection and identification even at trace levels.

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

ParameterSetting
Gas Chromatography
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet Temperature280 °C
Oven Program60 °C (1 min hold), ramp to 300 °C at 15 °C/min
Mass Spectrometry
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Scan Rangem/z 40-550

Quantitative Determination of this compound

The accurate measurement of the amount of this compound in a sample is critical for quality control and research purposes. This is achieved through the development and validation of quantitative analytical methods.

Development of Calibration Curves and Assessment of Limit of Detection/Quantification

A fundamental step in quantitative analysis is the creation of a calibration curve. This involves preparing a series of standard solutions containing known concentrations of this compound. These standards are then analyzed using an appropriate analytical instrument, such as an HPLC with a UV detector. The instrument's response (e.g., peak area) for each standard is plotted against its concentration. The resulting graph should be a straight line, and a mathematical equation describing this line is determined through linear regression. This equation allows the concentration of this compound in an unknown sample to be calculated from its measured instrument response.

Two important figures of merit for any quantitative method are the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These values are typically determined by analyzing very dilute solutions of the compound and assessing the signal-to-noise ratio.

Table 3: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512,500
1.025,200
5.0126,000
10.0251,500
25.0628,000
50.01,255,000
Linear Regression Equationy = 25100x + 300
Correlation Coefficient (r²)0.9997
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Validation of Analytical Methods for this compound Quantification

Before an analytical method can be routinely used for the quantification of this compound, it must be validated. Method validation is the process of demonstrating that the method is suitable for its intended purpose. This involves a series of experiments to assess various performance characteristics of the method.

Key validation parameters include:

Specificity: The ability of the method to measure only this compound without interference from other components in the sample.

Linearity: The range of concentrations over which the instrument response is directly proportional to the concentration of this compound.

Accuracy: How close the measured concentration is to the true concentration. This is often determined by analyzing a sample with a known amount of this compound added.

Precision: The degree of agreement between repeated measurements of the same sample. This is assessed at different levels, including within the same day (repeatability) and on different days or by different analysts (intermediate precision).

Robustness: The ability of the method to remain unaffected by small, deliberate changes in the analytical parameters, such as the composition of the mobile phase or the temperature of the column.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criterion
Specificity No interference at the retention time of this compound
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Robustness Results should not be significantly affected by minor method variations

Future Perspectives and Emerging Research Avenues for N Cycloheptylbenzenesulfonamide

The landscape of chemical research is undergoing a significant transformation, driven by computational power and interdisciplinary approaches. For a compound like N-cycloheptylbenzenesulfonamide, a member of the well-established sulfonamide class, the future holds considerable promise beyond its current applications. The exploration of this compound is poised to be revitalized through the integration of cutting-edge technologies and collaborative scientific efforts. This article will explore the future perspectives and emerging research avenues for this compound, focusing on the integration of artificial intelligence, exploration in niche technologies, and the importance of interdisciplinary collaboration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.